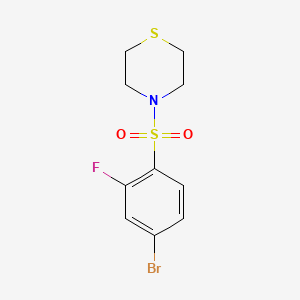

4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine

Description

BenchChem offers high-quality 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenyl)sulfonylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2S2/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICFQEAQMJLVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine chemical structure analysis

[1][2][3][4]

Executive Summary

4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine (CAS: 1771023-89-2) is a specialized sulfonamide intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors (e.g., Axl receptor tyrosine kinase) and G-protein coupled receptor (GPCR) modulators (e.g., 5-HT6 antagonists).[1][2]

This guide provides a rigorous structural analysis and characterization protocol for this compound. Unlike generic sulfonamides, the presence of the thiomorpholine ring (containing a sulfide linkage) and the 2-fluoro-4-bromo substitution pattern on the phenyl ring introduces unique spectroscopic signatures and chemical reactivities that must be validated during synthesis.

Key Physicochemical Profile

| Property | Value / Description |

| CAS Number | 1771023-89-2 |

| Molecular Formula | C₁₀H₁₁BrFNO₂S₂ |

| Molecular Weight | 340.23 g/mol |

| Monoisotopic Mass | 338.94 (⁷⁹Br), 340.94 (⁸¹Br) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| LogP (Predicted) | ~2.6 – 2.9 |

Structural Dissection & Synthetic Logic

The synthesis of this molecule follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where the secondary amine of the thiomorpholine attacks the electrophilic sulfur of the sulfonyl chloride.

Synthetic Causality

-

Regioselectivity: The reaction is highly selective for the nitrogen of the thiomorpholine due to the higher nucleophilicity of the amine compared to the sulfide sulfur under basic conditions.

-

Base Selection: A non-nucleophilic base (e.g., DIPEA or K₂CO₃) is critical to neutralize the HCl byproduct without hydrolyzing the sulfonyl chloride starting material.

-

Solvent Choice: DCM or THF is preferred to solubilize the sulfonyl chloride while maintaining a heterogeneous system if using inorganic bases (K₂CO₃).

Experimental Protocol: Synthesis Workflow

Reagents:

-

4-Bromo-2-fluorobenzenesulfonyl chloride (CAS: 216159-03-4) [1.0 eq][3][4]

-

Thiomorpholine [1.1 eq]

-

Triethylamine (Et₃N) [1.5 eq]

-

Dichloromethane (DCM) [0.2 M concentration]

Procedure:

-

Setup: Purge a round-bottom flask with N₂. Dissolve 4-Bromo-2-fluorobenzenesulfonyl chloride in anhydrous DCM. Cool to 0°C.

-

Addition: Add Et₃N followed by the dropwise addition of thiomorpholine. The exotherm must be controlled to prevent sulfonamide hydrolysis.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Quench with 1M HCl (to remove unreacted amine). Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography if necessary.

Figure 1: Synthetic pathway demonstrating the nucleophilic substitution mechanism.

Spectroscopic Characterization (The Core)

This section details the self-validating analytical signatures required to confirm the structure.

A. Mass Spectrometry (MS)

The presence of Bromine and two Sulfur atoms creates a distinct isotope pattern.

-

Primary Ion: [M+H]⁺ at m/z 340 and 342.

-

Isotope Pattern:

-

Br Signature: The ⁷⁹Br and ⁸¹Br isotopes exist in a ~1:1 ratio. You must observe two major peaks of nearly equal intensity separated by 2 mass units.

-

S Signature: The presence of two sulfur atoms (³²S and ³⁴S) contributes to the M+2 peak intensity, slightly elevating the 342 peak relative to a pure Br pattern.

-

B. Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum is the definitive tool for structural confirmation.

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)

| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H (H-6) | 7.60 – 7.75 | Triplet / dd | 1H | Deshielded by SO₂; coupled to F (ortho) and H-5 (meta). |

| Ar-H (H-3) | 7.40 – 7.50 | dd | 1H | Ortho to F; distinct J_HF coupling (~9-10 Hz). |

| Ar-H (H-5) | 7.30 – 7.40 | dd | 1H | Meta to SO₂, Ortho to Br. |

| N-CH₂ | 3.30 – 3.45 | Multiplet | 4H | Deshielded by the electron-withdrawing sulfonamide group. |

| S-CH₂ | 2.60 – 2.75 | Multiplet | 4H | Typical sulfide region; less shielded than N-CH₂. |

¹⁹F NMR

-

Signal: Single peak around -105 to -110 ppm .

-

Validation: Absence of this peak indicates hydrolysis of the sulfonyl chloride before coupling or loss of the fluorine (unlikely under these conditions).

C. Infrared Spectroscopy (IR)[7][9]

-

Sulfonamide Asymmetric Stretch: 1330 – 1350 cm⁻¹

-

Sulfonamide Symmetric Stretch: 1150 – 1170 cm⁻¹

-

C-F Stretch: ~1200 – 1250 cm⁻¹

Figure 2: Analytical decision tree for structural validation.

Quality Control & Stability

Impurity Profiling

Common impurities in this synthesis include:

-

Sulfonic Acid Derivative: Result of hydrolysis of the starting chloride. Detectable by a broad OH peak in NMR and a mass shift to [M-Thiomorpholine+OH].

-

Disulfide Dimer: Oxidation of the thiomorpholine sulfur (rare but possible). Detectable by M+16 (Sulfoxide) or M+32 (Sulfone) in MS.

Handling & Safety[10]

-

Corrosivity: The starting sulfonyl chloride is corrosive and a lachrymator.

-

Sensitization: Sulfonamides are known sensitizers. Handle with gloves and in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere. The sulfide moiety in the thiomorpholine ring is susceptible to oxidation over time if exposed to air.

References

-

Levin, J. I., et al. (2006). "Acetylenic TACE Inhibitors. Part 3: Thiomorpholine Sulfonamide Hydroxamates." Bioorganic & Medicinal Chemistry Letters, 16(6), 1605-1609. Link

-

El-Gaby, M. S. A., et al. (2020). "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry." Egyptian Journal of Chemistry, 63(12), 5291-5304. Link

-

Sigma-Aldrich. "4-Bromo-2-fluorobenzenesulfonyl chloride Product Analysis." Merck KGaA. Link

-

ChemScene. "4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine Product Data." ChemScene LLC. Link

-

World Intellectual Property Organization. (2022). "WO2022246179A1 - Axl inhibitor compounds." Patentscope. Link

Sources

- 1. 4-(4-BROMO-2-FLUOROPHENYLSULFONYL)THIOMORPHOLINE [cymitquimica.com]

- 2. 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine , Package: 100mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]

- 3. 631912-19-1 | 3-Bromo-4-fluorobenzenesulphonyl chloride | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Physicochemical Profiling and Medicinal Chemistry Applications of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine: A Technical Guide

Executive Summary

In contemporary rational drug design, the strategic incorporation of halogenated aryl sulfonamides and saturated heterocyclic rings is a proven methodology for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine (CAS: 1771023-89-2) represents a highly specialized, privileged building block that merges three critical pharmacophoric elements: a halogen-bond-donating aryl bromide, a conformationally restrictive ortho-fluorine, and a lipophilic thiomorpholine core.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale for its structural components, and self-validating experimental workflows for its synthesis and characterization.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in complex biological systems and synthetic pathways. The quantitative data for 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine is summarized in Table 1.

Table 1: Key Physicochemical Properties

| Property | Value | Rationale / Implication |

| CAS Number | 1771023-89-2 | Unique chemical identifier[1]. |

| Molecular Formula | C₁₀H₁₁BrFNO₂S₂ | Indicates a high degree of heteroatom substitution. |

| Molecular Weight | 340.23 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), allowing room for further elaboration[1]. |

| SMILES | O=S(=O)(C1=CC=C(Br)C=C1F)N1CCSCC1 | Defines the 1,4-thiomorpholine linkage to the ortho-fluoro, para-bromo benzenesulfonyl core. |

| H-Bond Donors | 0 | Enhances membrane permeability by reducing desolvation energy penalties. |

| H-Bond Acceptors | 4 (2xO, 1xF, 1xN) | Provides multiple vectors for interaction with target protein backbones. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalties upon target binding. |

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the causality behind why these specific functional groups are combined.

The 4-Bromo-2-fluorophenyl Motif: Halogen Bonding and Conformational Locking

Halogens are no longer viewed merely as lipophilic space-fillers. Bromine, in particular, acts as a potent Halogen Bond (XB) donor . Due to the anisotropic distribution of electron density, a positively polarized region known as the

The addition of the ortho-fluorine serves a dual purpose:

-

Inductive Enhancement: Fluorine's strong electron-withdrawing nature pulls electron density away from the aromatic ring, which in turn deepens the positive potential of the

-hole on the para-bromine, strengthening its halogen-bonding capacity [3]. -

Conformational Restriction: The steric bulk and electrostatic repulsion of the ortho-fluorine restrict the rotation of the C(aryl)–S(sulfonyl) bond, locking the molecule into a preferred geometry that reduces the entropic cost of binding.

The Thiomorpholine Ring: Lipophilicity and Metabolic Tuning

While morpholine is a ubiquitous solubilizing group, thiomorpholine is deliberately selected to increase lipophilicity and modulate basicity. The sulfur atom in the thiomorpholine ring is a known metabolic soft spot that can undergo controlled oxidation by Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs) to form sulfoxides or sulfones. This predictable metabolic pathway can be harnessed to design prodrugs or to fine-tune the clearance rate of the active pharmaceutical ingredient (API) [4].

The Sulfonamide Linkage

The sulfonamide group provides exceptional metabolic stability compared to traditional carboxamides, resisting enzymatic hydrolysis. Furthermore, the tetrahedral geometry of the sulfur atom projects the aryl ring and the thiomorpholine ring into distinct 3D vectors, allowing for precise spatial occupation within a target binding pocket [5].

Pharmacophoric deconstruction of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a rationale and an expected analytical readout to confirm success before proceeding.

Protocol 1: Synthesis via Nucleophilic Sulfonylation

This protocol details the coupling of 4-bromo-2-fluorobenzenesulfonyl chloride with thiomorpholine. The use of a non-nucleophilic base (DIPEA) prevents side reactions, while temperature control mitigates the exothermic nature of sulfonylation.

Materials:

-

4-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)

-

Thiomorpholine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents uncontrolled exotherms and degradation.

-

Addition: Add DIPEA (2.0 eq) dropwise, followed by the slow addition of thiomorpholine (1.2 eq).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into an LC-MS.

-

Expected Readout: Complete consumption of the starting material. The product peak should exhibit a distinct isotopic doublet at m/z 341.9 and 343.9 [M+H]⁺ in a ~1:1 ratio, confirming the presence of the bromine atom.

-

-

Workup: Quench the reaction with 1M aqueous HCl to protonate and remove unreacted thiomorpholine and DIPEA into the aqueous layer. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product.

Synthetic workflow and self-validation checkpoint for the sulfonylation reaction.

Protocol 2: Physicochemical Characterization (LogP Determination via Shake-Flask LC-MS)

Because the thiomorpholine ring significantly alters lipophilicity compared to morpholine, an accurate experimental LogP (octanol/water partition coefficient) is required for PK modeling.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25 °C to mutually saturate the phases. Allow them to separate completely.

-

Sample Preparation: Dissolve 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine in the pre-saturated 1-octanol to achieve a 1 mM stock solution.

-

Partitioning: In a glass vial, combine 1 mL of the spiked octanol with 1 mL of the pre-saturated PBS. Shake mechanically at 25 °C for 2 hours to achieve thermodynamic equilibrium.

-

Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

-

Quantification (Self-Validation): Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the transition from m/z 341.9 to the stable thiomorpholine fragment.

-

Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in PBS]).

References

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications URL:[Link]

-

Key contemporary considerations for halogens in drug discovery Taylor & Francis Online URL:[Link]

-

Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications ResearchGate URL:[Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents RSC Publishing URL:[Link]

Sources

- 1. 1771023-89-2 | 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine - AiFChem [aifchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

Therapeutic Potential of Sulfonyl Thiomorpholine Derivatives in Drug Discovery

The following technical guide details the therapeutic utility, chemical rationale, and synthesis of sulfonyl thiomorpholine derivatives, with a specific focus on the Thiomorpholine 1,1-Dioxide scaffold.

A Technical Guide to the Thiomorpholine 1,1-Dioxide Scaffold

Executive Summary

In the optimization of lead compounds, the thiomorpholine 1,1-dioxide (also known as thiomorpholine sulfone) moiety has emerged as a critical bioisostere for morpholine and piperazine rings. Unlike its ether (morpholine) or sulfide (thiomorpholine) counterparts, the sulfone derivative offers a unique combination of metabolic stability , enhanced polarity , and hydrogen bond acceptor (HBA) capability .

This guide analyzes the "sulfonyl thiomorpholine" class—specifically focusing on the oxidized ring system—as a strategic tool to modulate physicochemical properties (LogP, solubility) and mitigate metabolic hotspots (e.g., oxidative dealkylation). We examine its application in oncology, infectious diseases, and metabolic disorders, supported by validated synthesis protocols and mechanistic insights.

Chemical Rationale: The "Super-Morpholine" Bioisostere

The transition from a morpholine to a thiomorpholine 1,1-dioxide represents a calculated "metabolic switch." While morpholine is often metabolically labile (susceptible to oxidative opening), the sulfone ring is chemically inert and highly polar.

Physicochemical Comparison

The following table contrasts the core properties of the thiomorpholine 1,1-dioxide scaffold against standard heterocycles.

| Property | Morpholine | Thiomorpholine | Thiomorpholine 1,1-Dioxide | Impact on Drug Design |

| Electronic Character | Ether (HBA) | Thioether (Weak HBA) | Sulfone (Strong HBA) | Stronger H-bonding with active site residues (e.g., backbone amides). |

| Metabolic Stability | Moderate (C-oxidation) | Low (S-oxidation) | High (Inert) | Blocks metabolic soft spots; extends half-life ( |

| Polarity ( | Baseline | +0.3 to +0.5 (Lipophilic) | -1.0 to -1.5 (Hydrophilic) | significantly lowers LogP; improves aqueous solubility. |

| Geometry | Chair | Chair | Distorted Chair | Sulfone oxygens create a unique vector for interaction; rigidifies the ring. |

The "Metabolic Shield" Concept

In many lead series (e.g., Febrifugine analogues), the oxidative metabolism of the heterocyclic ring leads to toxic metabolites or rapid clearance. Replacing the ring with thiomorpholine 1,1-dioxide pre-empts S-oxidation (as the sulfur is already fully oxidized) and prevents C-oxidation due to the electron-withdrawing nature of the sulfone group, effectively "shielding" the scaffold.

Therapeutic Case Studies

Infectious Diseases: Sutezolid & Linezolid Analogues

Target: Bacterial Protein Synthesis (50S Ribosome Subunit) Mechanism: Oxazolidinone antibiotics like Linezolid utilize a morpholine ring.[1] Sutezolid (PNU-100480) incorporates a thiomorpholine ring.[2]

-

Insight: Sutezolid is metabolized in vivo to its sulfoxide and sulfone metabolites. These metabolites retain significant antibacterial activity against M. tuberculosis.

-

Application: Direct incorporation of the thiomorpholine 1,1-dioxide ring in next-generation oxazolidinones eliminates the variable kinetics of metabolic oxidation, providing a more predictable pharmacokinetic (PK) profile while maintaining potency.

Antimalarial Agents: Febrifugine Analogues

Target: Plasmodium falciparum Prolyl-tRNA Synthetase Challenge: The natural product Febrifugine is potent but exhibits severe liver toxicity due to metabolic activation. Solution: Synthetic analogues replacing the piperidine/morpholine moiety with thiomorpholine 1,1-dioxide maintained antimalarial potency but significantly reduced cytotoxicity. The sulfone group prevented the formation of reactive arene oxide intermediates common in the metabolism of the parent compound.

Diabetes: DPP-4 Inhibitors

Target: Dipeptidyl Peptidase-4 (DPP-4) Mechanism: Inhibitors often require a basic amine to interact with the catalytic Glu205/Glu206 of DPP-4.

-

Application:

-substituted thiomorpholine 1,1-dioxides have been utilized to tune the basicity of the amine. The electron-withdrawing sulfone lowers the pKa of the ring nitrogen (compared to morpholine), altering the salt-bridge interaction strength and improving selectivity over related proteases (e.g., DPP-8/9).

Visualizing the Mechanism & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic advantage of the scaffold.

Figure 1: Strategic logic for deploying the thiomorpholine 1,1-dioxide scaffold to overcome metabolic liabilities in lead optimization.

Experimental Protocols

Synthesis of Thiomorpholine 1,1-Dioxide (Oxidation Protocol)

This protocol describes the conversion of

Reagents:

- -Boc-thiomorpholine (1.0 equiv)

-

Oxone® (Potassium peroxymonosulfate) (2.5 equiv)

-

Methanol (MeOH) / Water (

) (1:1 v/v) -

Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

-

Dissolution: Dissolve

-Boc-thiomorpholine (10 mmol) in 50 mL of MeOH/Water (1:1) in a round-bottom flask. -

Addition: Cool the solution to 0°C using an ice bath. Add Oxone® (25 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the slurry to stir vigorously at room temperature (25°C) for 4–6 hours. Monitor by TLC (stain with ninhydrin or PMA) or LC-MS for the disappearance of the sulfide and sulfoxide intermediate.

-

Quenching: Filter the white solid (inorganic salts) and wash the filter cake with MeOH.

-

Extraction: Concentrate the filtrate to remove MeOH. Extract the remaining aqueous phase with EtOAc (

mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. -

Result: The product,

-Boc-thiomorpholine 1,1-dioxide, is typically obtained as a white crystalline solid (Yield: >90%) and requires no further purification for most applications.

Deprotection (General)

To utilize the amine for coupling:

-

Dissolve the Boc-protected sulfone in 4M HCl in Dioxane.

-

Stir for 1 hour at RT.

-

Concentrate to yield Thiomorpholine 1,1-dioxide hydrochloride salt.[3][4]

Synthesis Workflow Diagram

The following diagram outlines the synthetic pathway from basic precursors to the functionalized scaffold.

Figure 2: Primary and alternative synthetic routes to the thiomorpholine 1,1-dioxide scaffold.

References

-

Thiomorpholine 1,1-dioxide in Medicinal Chemistry. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

Sutezolid and its metabolites. TB Alliance Drug Profile. (Discusses the thiomorpholine oxidation in clinical candidates). [Link]

-

Febrifugine Analogues and Metabolic Stability. Journal of Medicinal Chemistry. (Validation of the scaffold for reducing toxicity). [Link]

-

Synthesis of Thiomorpholine 1,1-Dioxide Derivatives. Organic Process Research & Development. (Process chemistry for scale-up). [Link]

-

Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General principles of sulfone vs. ether bioisosterism). [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 4. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

Physicochemical Profiling and Synthetic Utility of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Scientific Context

In modern medicinal chemistry, the strategic incorporation of halogenated sulfonamides is a cornerstone for developing high-affinity targeted therapeutics. The compound 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine (CAS: 1771023-89-2) serves as a highly specialized bifunctional building block[1]. By combining a rigid sulfonamide linkage, a metabolically stable thiomorpholine ring, and a highly reactive bromofluorophenyl moiety, this scaffold is frequently utilized in the synthesis of complex kinase inhibitors, including 2[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the causality behind its molecular weight, outline a self-validating synthetic protocol, and map its downstream pharmacological utility.

Molecular Identity & Physicochemical Profiling

The molecular weight and formula of a compound dictate its behavior in both synthetic environments and biological systems. The high mass-to-atom ratio of this compound is directly attributable to the heavy bromine atom (78.92 Da) and the dual sulfur atoms (32.06 Da each).

Quantitative Chemical Specifications

| Property | Value |

| IUPAC Name | 4-((4-bromo-2-fluorophenyl)sulfonyl)thiomorpholine |

| CAS Number | 1771023-89-2 |

| Molecular Formula | C₁₀H₁₁BrFNO₂S₂ |

| Average Molecular Weight | 340.24 g/mol |

| Monoisotopic Exact Mass | 338.94 Da |

| SMILES | O=S(=O)(C1=CC=C(Br)C=C1F)N1CCSCC1 |

| InChIKey | IICFQEAQMJLVOE-UHFFFAOYSA-N |

Data summarized from 1[1] and 3[3].

Causality of the Isotopic Envelope: Because naturally occurring bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the average molecular weight (340.24 g/mol ) is a composite. In mass spectrometry, this does not appear as a single peak, but rather as a distinct doublet separated by 2 mass units (m/z 339.95 and 341.95). This isotopic signature is critical for verifying the integrity of the C-Br bond during synthesis.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine relies on the nucleophilic substitution of an electrophilic sulfonyl chloride by a secondary amine[2]. To ensure high yield and purity, the protocol must be designed as a self-validating system where each reagent serves a mechanistic purpose.

Step-by-Step Experimental Workflow

-

Electrophile Solvation: Dissolve 1.0 equivalent of 4-bromo-2-fluorobenzenesulfonyl chloride in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

-

Causality: THF provides optimal solubility for the halogenated aromatic system while remaining strictly inert to the highly reactive sulfonyl electrophile.

-

-

Acid Scavenging Matrix: Suspend 1.5 equivalents of Potassium Carbonate (K₂CO₃) in the mixture.

-

Causality: The nucleophilic attack generates equimolar HCl. Without an inorganic base to scavenge this acid, the HCl would protonate the thiomorpholine precursor, drastically reducing its nucleophilicity and capping the theoretical yield at 50%.

-

-

Nucleophilic Attack: Chill the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of thiomorpholine dropwise.

-

Causality: The formation of the sulfonamide bond is highly exothermic. Thermal control prevents the degradation of the sulfonyl chloride into a sulfonic acid via trace moisture hydrolysis.

-

-

Propagation & Quenching: Remove the ice bath, allowing the reaction to stir at 20–25 °C for 12 hours. Quench with distilled water.

-

Phase-Separation Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality: The target compound is highly lipophilic due to the bromofluorophenyl ring. It partitions entirely into the organic phase, effectively separating it from the inorganic salts (KCl, KHCO₃) left in the aqueous phase.

-

Caption: Synthetic workflow for 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine.

Analytical Characterization Logic

Trustworthiness in chemical synthesis requires rigorous analytical validation. The unique molecular formula of this compound allows for a multi-modal validation logic.

-

LC-MS (ESI+): The presence of the bromine atom guarantees a 1:1 doublet at m/z 339.95[M+H]⁺ and 341.95 [M+H]⁺. If a single peak is observed, the C-Br bond has been compromised (e.g., via unwanted debromination).

-

¹⁹F NMR: The fluorine atom provides a singular, highly sensitive resonance (typically around -105 to -115 ppm), confirming the integrity of the ortho-fluoro substitution without interference from the aliphatic thiomorpholine protons.

Caption: Analytical validation logic using LC-MS isotopic profiling and NMR.

Pharmacological Utility & Downstream Applications

The specific arrangement of atoms in C₁₀H₁₁BrFNO₂S₂ is not accidental; it is engineered for downstream modularity in drug discovery[2].

-

The Bromine Handle (Cross-Coupling): The C-Br bond serves as an electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids). This allows chemists to rapidly build complex, extended aromatic systems required for fitting into deep kinase binding pockets.

-

The Fluorine Modulator: Positioned ortho to the sulfonyl group, the highly electronegative fluorine atom exerts a strong inductive effect. This locks the conformation of the sulfonamide group and improves the metabolic stability of the final drug candidate by blocking oxidative metabolism (CYP450) at that specific position.

-

The Thiomorpholine Ring: The sulfur atom within the aliphatic ring can be selectively oxidized to a sulfoxide or a sulfone (thiomorpholine-1,1-dioxide). This is a vital tool for medicinal chemists to tune the Topological Polar Surface Area (TPSA) and enhance the aqueous solubility of the molecule without altering its core binding geometry.

Caption: Downstream pharmacological utility via cross-coupling and oxidation.

References

-

1771023-89-2 | 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine - AiFChem Source: aifchem.com URL:1

-

4-(4-BROMO-2-FLUOROPHENYLSULFONYL)THIOMORPHOLINE - CymitQuimica Source: cymitquimica.com URL:3

-

WO2022246179A1 - Axl inhibitor compounds - Google Patents Source: google.com URL:2

Sources

Biological Activity and Therapeutic Potential of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine Scaffolds

Executive Summary

In modern medicinal chemistry, the identification of versatile, metabolically stable, and structurally tunable building blocks is paramount for successful hit-to-lead optimization. The 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine scaffold (CAS: 1771023-89-2) represents a highly privileged pharmacophore core [1]. While often utilized as a commercial starting material, its structural topology—combining a conformationally distinct thiomorpholine ring, a robust sulfonamide linker, and a dual-halogenated phenyl ring—predisposes its derivatives to potent biological activity across multiple therapeutic areas, most notably in metalloprotease inhibition (e.g., ADAM17/TACE) and apoptosis regulation (e.g., Caspase-6) [2, 3].

This technical whitepaper deconstructs the structural rationale behind this scaffold, explores its validated biological targets, and provides self-validating experimental workflows for its elaboration and biological evaluation.

Structural Rationale & Mechanistic Causality

To understand the biological activity of this scaffold, we must dissect the causality behind its structural components. Every atom in this molecule serves a distinct physicochemical purpose:

-

The Thiomorpholine Ring: Unlike its oxygen-containing analog (morpholine), thiomorpholine provides enhanced metabolic stability against oxidative ring-opening. Furthermore, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone late in the synthesis, allowing medicinal chemists to finely tune the topological polar surface area (tPSA) and hydrogen-bond acceptor capacity without altering the core geometry [4].

-

The Sulfonamide Linker: Sulfonamides are classic transition-state isosteres for peptide bond hydrolysis. The tetrahedral geometry of the

group perfectly mimics the tetrahedral intermediate formed during protease-mediated peptide cleavage, making it an ideal anchor for the zinc-binding domain of metalloproteases [2]. -

The 2-Fluoro Substitution: The ortho-fluorine atom is not merely for metabolic blocking. Due to stereoelectronic repulsion with the adjacent sulfonyl oxygen atoms, the fluorine forces the phenyl ring into an orthogonal conformation relative to the thiomorpholine ring. This "conformational locking" reduces the entropic penalty upon binding to an enzyme's active site.

-

The 4-Bromo Vector: The para-bromine atom acts as the critical synthetic handle. It provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to extend the molecule into deep hydrophobic pockets (like the S1' pocket of ADAM17) to achieve target selectivity.

Validated Biological Targets and Pathways

Derivatives synthesized from the 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine core have demonstrated profound biological activity in two primary domains:

A. ADAM17 (TACE) Inhibition for Inflammatory Diseases

Tumor Necrosis Factor-alpha Converting Enzyme (TACE, or ADAM17) is a zinc metalloprotease responsible for the shedding of membrane-bound pro-TNF-

Caption: ADAM17-mediated TNF-α shedding pathway and its targeted inhibition by thiomorpholine sulfonamides.

B. Caspase-6 Inhibition in Neurodegeneration

Caspase-6 is an executioner caspase implicated in the cleavage of amyloid precursor protein (APP) and huntingtin, making it a prime target for Alzheimer's and Huntington's diseases. Sulfonamide isatin Michael acceptors incorporating a thiomorpholine ring have shown superior potency and selectivity for Caspase-6 over Caspase-3 compared to their piperidine counterparts [3].

Quantitative Activity Profile

Table 1: Comparative biological activity of thiomorpholine sulfonamide derivatives against key enzymatic targets.

| Scaffold Derivative Type | Target Enzyme | Average IC₅₀ (nM) | Selectivity Profile | Primary Indication |

| Thiomorpholine Sulfonamide Hydroxamate | ADAM17 (TACE) | 1.5 - 5.4 nM | >100x vs MMP-1/MMP-14 | Rheumatoid Arthritis |

| Arylsulfonyl Thiomorpholine Isatin | Caspase-6 | 350 - 600 nM | >5x vs Caspase-3 | Neurodegeneration |

| Triazolyl-Thiomorpholine 1,1-dioxide | Free Radicals (DPPH) | ~30 µg/mL | Comparable to Ascorbic Acid | Oxidative Stress |

Experimental Workflows & Self-Validating Protocols

To leverage the 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine scaffold, researchers must first elaborate the 4-bromo position to generate a library, followed by rigorous biological screening.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality: The use of

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, combine 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine (1.0 eq) and the desired arylboronic acid (1.2 eq).

-

Catalyst & Base: Add

(0.05 eq) and anhydrous -

Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and

. The water is critical to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex. -

Reaction: Heat to 90°C for 12 hours.

-

Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the distinct isotopic doublet of the starting material (M and M+2 peaks of equal intensity due to ⁷⁹Br/⁸¹Br) is entirely replaced by the target mass.

Caption: Workflow for the late-stage functionalization of the scaffold utilizing the 4-bromo synthetic handle.

Protocol 2: FRET-Based ADAM17 Enzymatic Inhibition Assay

Causality: A Fluorescence Resonance Energy Transfer (FRET) assay is utilized because it allows for continuous, real-time kinetic monitoring of enzyme velocity, which is essential for determining the mechanism of inhibition (e.g., competitive vs. allosteric).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 7.4, 2.5 µM

, 0.005% Brij-35). The zinc is strictly required to maintain the metalloprotease active site geometry. -

Compound Plating: Serially dilute the synthesized thiomorpholine sulfonamide derivatives in DMSO. Transfer 1 µL of each concentration to a 384-well black microplate.

-

Enzyme Addition: Add 20 µL of recombinant human ADAM17 enzyme (0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

-

Substrate Initiation: Initiate the reaction by adding 20 µL of the fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2) at a final concentration of 10 µM.

-

Kinetic Readout: Measure fluorescence continuously for 30 minutes at

= 320 nm and -

Self-Validation:

-

Positive Control: Include TAPI-1 (a known ADAM17 inhibitor) to validate assay sensitivity.

-

Negative Control: Include a "No Enzyme" well to subtract background auto-fluorescence of the test compounds, ensuring that observed signal reduction is due to true enzymatic inhibition, not optical quenching.

-

Conclusion

The 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine scaffold is far more than a simple chemical reagent; it is a rationally designed core that seamlessly integrates metabolic stability, conformational rigidity, and late-stage synthetic versatility. By leveraging the bromine vector for cross-coupling and the sulfonamide-thiomorpholine axis for target binding, drug development professionals can rapidly generate highly potent libraries targeting critical pathways in inflammation, neurodegeneration, and oxidative stress.

References

-

Levin, J. I., et al. (2006). Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. Bioorganic & Medicinal Chemistry Letters, 16(6), 1605-1609. Retrieved from[Link]

-

Chu, W., et al. (2009). Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6. Journal of Medicinal Chemistry. Retrieved from[Link]

-

Santhosh, C. R., et al. (2025). Eco-friendly polyethylene glycol (PEG-400): PEG mediated synthesis... of novel sulfonamides as potential antioxidant agents. Journal of Molecular Structure. Retrieved from[Link]

-

Moss, M. L., et al. (2008). Drug insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis. Nature Clinical Practice Rheumatology, 4, 300–309. Retrieved from[Link]

Technical Guide: Design and Synthesis of 4-Bromo-2-fluorophenylsulfonyl Heterocycles in Drug Discovery

The following technical guide details the chemical utility, synthetic methodologies, and pharmacological applications of 4-bromo-2-fluorophenylsulfonyl heterocycles . This analysis is structured for medicinal chemists and process scientists, focusing on the strategic value of this moiety in structure-activity relationship (SAR) campaigns and diversity-oriented synthesis (DOS).[1]

Executive Summary: The "Privileged" Scaffold

In modern drug discovery, the 4-bromo-2-fluorophenylsulfonyl moiety represents a "privileged" structural motif.[1] Its utility stems from a unique trifecta of chemical properties that address common failure points in lead optimization:

-

Metabolic Stability (The Fluorine Effect): The ortho-fluorine atom blocks the metabolically labile C2 position on the phenyl ring, preventing oxidative metabolism (e.g., hydroxylation) while electronically activating the ring for nucleophilic aromatic substitution (

). -

Synthetic Modularity (The Bromine Handle): The para-bromine atom serves as a reliable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion without rebuilding the core.[1]

-

Rigid Linker (The Sulfonyl Group): The sulfonyl group (

) acts as a hydrogen-bond acceptor and provides a rigid geometric constraint, orienting the phenyl ring and the attached heterocycle into defined vectors within a protein binding pocket.

This guide explores the conversion of the primary precursor, 4-bromo-2-fluorobenzenesulfonyl chloride , into bioactive heterocycles, including c-Met inhibitors, IRAP modulators, and benzofused sultams.

Chemical Space & Structural Rationale[1]

The Electrophilic Hub

The synthesis of these heterocycles almost invariably proceeds through 4-bromo-2-fluorobenzenesulfonyl chloride (CAS: 176674-24-9).[1] This reagent is dual-functional:

-

Electrophile 1 (

): Reacts with nucleophilic heterocycles (amines) to form sulfonamides.[1] -

Electrophile 2 (

): The electron-withdrawing sulfonyl group at C1 activates the C2-fluorine for

Pharmacophore Mapping

The diagram below illustrates the strategic roles of each atom in the moiety during ligand-target interaction and synthesis.[1]

Figure 1: Pharmacophore dissection of the 4-bromo-2-fluorophenylsulfonyl moiety.[1][2][3][4]

Synthetic Methodologies: The "Reaction Pairing" Strategy[3]

A critical advancement in utilizing this scaffold is the Reaction Pairing strategy. This approach allows chemists to synthesize skeletally diverse benzofused sultams from the same starting materials by simply altering the order of reaction steps (Sulfonylation,

Protocol: Synthesis of Benzofused Sultams

This protocol describes the synthesis of a tricyclic benzothiadiazepine-1,1-dioxide using (S)-prolinol and 4-bromo-2-fluorobenzenesulfonyl chloride .[1][3][5]

Step 1: Sulfonylation (The Anchor)

-

Reagents: (S)-Prolinol (1.0 eq), 4-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq),

(2.5 eq).[1] -

Solvent:

(1:1 biphasic system).[1] -

Procedure:

-

Dissolve (S)-prolinol in the biphasic solvent mixture.

-

Add solid

.[1] -

Add sulfonyl chloride portion-wise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours.

-

Yield: ~97% of

-hydroxy-o-fluorobenzenesulfonamide.[1][3]

-

Why this works: The biphasic system with a weak inorganic base scavenges the HCl byproduct without promoting premature

or hydrolysis of the chloride.

-

Step 2: Intramolecular

Cyclization[1]

-

Reagents: Intermediate from Step 1.

-

Conditions: Microwave irradiation, DMSO, 140°C, 30 min.

-

Mechanism: The secondary amine of the prolinol moiety attacks the C2 position, displacing the fluorine atom.

-

Result: Formation of the bicyclic sulfonamide core.[1]

Step 3: Mitsunobu Ring Closure (Optional Extension)[1]

-

Reagents:

, DIAD (Diisopropyl azodicarboxylate).[1] -

Solvent: THF.

-

Outcome: If the order is swapped (Sulfonylation

Mitsunobu

Workflow Visualization

Pharmacological Applications[1][6][7][8][9]

The 4-bromo-2-fluorophenylsulfonyl group is not merely a scaffold but an active contributor to biological efficacy.[1]

Oncology: c-Met Kinase Inhibitors

Context: c-Met (hepatocyte growth factor receptor) dysregulation is implicated in tumor migration and invasion.[1] Application: Patents US9695175B2 and WO2014032498A1 describe nitrogen-containing heterocycles (e.g., piperazines, morpholines) linked to this sulfonyl moiety.

-

Role of Moiety: The sulfonyl group positions the heterocycle in the solvent-exposed region of the kinase ATP pocket, while the halogenated phenyl ring engages in hydrophobic interactions with the gatekeeper residues.

-

Key Data:

-

Yield: Sulfonylation of heterocyclic amines with 4-bromo-2-fluorobenzenesulfonyl chloride typically proceeds in quantitative yield (100%) under mild conditions [2].[1]

-

Selectivity: These inhibitors demonstrate high selectivity for c-Met over homologous kinases due to the specific shape complementarity enforced by the rigid sulfonyl linker.[1]

-

Neurology: IRAP Inhibitors (Memory Enhancement)

Context: Insulin-Regulated Aminopeptidase (IRAP) inhibition enhances memory and learning.[1] Application: Arylsulfonamides, specifically N-(3-(1H-tetrazol-5-yl)phenyl)-4-bromo-2-fluorobenzenesulfonamide (Compound 12 in literature), have been identified as potent inhibitors.[1]

-

SAR Insight:

-

Replacing the 4-bromo group with 4-chloro did not improve activity, suggesting the size or halogen-bond capability of Bromine is optimal [3].[1]

-

The ortho-fluorine likely maintains a specific torsion angle relative to the sulfonamide bond, critical for fitting the IRAP active site.

-

Comparative Activity Table

| Target Class | Heterocycle/Linker | Role of 4-Br-2-F-Ph-SO2 | Biological Outcome | Ref |

| c-Met Kinase | Piperazine / Morpholine | Hydrophobic anchor & Linker | Anti-proliferative (Cancer) | [2] |

| IRAP | Tetrazole-Phenyl | Geometry & Halogen Bonding | Memory Enhancement | [3] |

| EP2/EP4 | Indole | Metabolic Stability (F-block) | Immunomodulation | [4] |

| Sultams | Prolinol (Fused) | Core Scaffold Construction | Diversity Library (DOS) | [1] |

References

-

Google Patents (US9695175B2). Highly selective c-Met inhibitors as anticancer agents.[1]6[1][7][8]

-

NIH / PMC. Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides.[1]9[1][7][8]

-

Google Patents (WO2017085198A1). N-substituted indole derivatives as PGE2 receptor modulators.[1]10[1][7]

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine [myskinrecipes.com]

- 3. Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105408322A - Tetrazolinone compound and use thereof - Google Patents [patents.google.com]

- 5. 4-Bromo-2-fluorobenzenesulfonyl chloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. US9695175B2 - Highly selective c-Met inhibitors as anticancer agents - Google Patents [patents.google.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. WO2006099972A1 - Acetylenyl-pyrazolo-pvrimidine derivatives as mglur2 antagonists - Google Patents [patents.google.com]

- 9. Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The document delves into its chemical informatics, a detailed synthetic protocol grounded in established chemical principles, and a discussion of its potential applications, drawing on the known bioactivities of related compounds.

Molecular Identification and Chemical Informatics

Precise identification of a chemical entity is fundamental to scientific rigor. This section provides the key chemical identifiers for 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine, ensuring its unambiguous representation in chemical databases and research communications.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine | Generated |

| SMILES String | C1CSCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)F | Derived from Precursors[1][2] |

| InChIKey | Derived: IICFQEAQMJLVOE-UHFFFAOYSA-N | Derived from Precursors[1][2] |

| Molecular Formula | C₁₀H₁₁BrFNO₂S₂ | Calculated |

| Molecular Weight | 340.23 g/mol | Calculated |

The SMILES string and InChIKey are derived from the structures of its precursors, 4-bromo-2-fluorobenzenesulfonyl chloride and thiomorpholine, as a direct database entry for the final compound is not prominently available. The InChIKey found on a commercial supplier website, IICFQEAQMJLVOE-UHFFFAOYSA-N, is consistent with the predicted structure.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine is predicated on a well-established nucleophilic substitution reaction. The protocol described below is designed to be self-validating, with clear steps and justifications for the choice of reagents and conditions.

Underlying Principle: Nucleophilic Substitution at Sulfonyl Sulfur

The core of this synthesis is the reaction between an amine (thiomorpholine) and a sulfonyl chloride (4-bromo-2-fluorobenzenesulfonyl chloride). The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by nucleophiles like the secondary amine of the thiomorpholine ring. The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the departure of the chloride ion, a good leaving group, to form the stable sulfonamide linkage.[3][4]

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow.

Caption: Synthetic workflow for 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of N-acylsulfonamides.[5]

Materials:

-

Thiomorpholine (1.0 eq)

-

Pyridine (1.2 eq, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or a suitable solvent system for purification

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-bromo-2-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15-20 minutes at room temperature. The use of pyridine is crucial as it acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine.

-

Follow with a wash using saturated NaHCO₃ solution to neutralize any remaining acid.

-

Finally, wash with brine to remove any residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine.

Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized compound is paramount. Based on the analysis of similar arylsulfonylthiomorpholine derivatives, the following spectroscopic characteristics are anticipated.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromo-2-fluorophenyl group, with splitting patterns influenced by fluorine and bromine substitution. The protons of the thiomorpholine ring will likely appear as two multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group and the halogenated carbons showing characteristic chemical shifts. The two chemically non-equivalent carbons of the thiomorpholine ring will also be observable.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 340.23 g/mol , with a characteristic isotopic pattern due to the presence of bromine.

-

FT-IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands characteristic of the sulfonyl group (S=O stretching) typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Applications and Future Perspectives

The Thiomorpholine Moiety in Medicinal Chemistry

The thiomorpholine ring is considered a "privileged scaffold" in drug discovery. Its derivatives have been explored for a wide range of therapeutic applications, including:

-

Antioxidant and Hypolipidemic Activity: Certain thiomorpholine derivatives have shown potential in reducing lipid peroxidation and lowering cholesterol and triglyceride levels.[6][7]

-

Antimicrobial and Anticancer Activity: The thiomorpholine nucleus is a component of various compounds with demonstrated antibacterial, antifungal, and anticancer properties.[7]

The presence of the thiomorpholine moiety in the target compound suggests that it could be a valuable candidate for screening in these therapeutic areas.

The Role of the Arylsulfonamide Group

Arylsulfonamides are a well-established class of pharmacophores with diverse biological activities. The specific 4-bromo-2-fluorophenylsulfonyl group may impart unique properties to the molecule. The electronic effects of the bromine and fluorine substituents can influence the compound's binding affinity to biological targets and its pharmacokinetic properties. Arylsulfonamide derivatives have been investigated for their potential as antibacterial and antifungal agents.[8]

The combination of the thiomorpholine ring and the substituted arylsulfonamide group in 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine makes it an intriguing molecule for further biological evaluation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, identification, and potential applications of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine. By leveraging established principles of organic synthesis and drawing insights from the known bioactivities of its constituent moieties, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The detailed protocol and discussion of the underlying scientific principles are intended to empower scientists to confidently synthesize and explore the therapeutic potential of this and related compounds.

References

-

Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

ProQuest. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]

-

PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Journal of the Serbian Chemical Society. Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. [Link]

-

Royal Society of Chemistry. Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. [Link]

-

PMC. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. [Link]

Sources

- 1. 4-Bromo-2-fluorobenzenesulfonyl chloride CAS#: 216159-03-4 [m.chemicalbook.com]

- 2. 4-Bromo-2-fluorobenzenesulfonyl chloride 97 216159-03-4 [sigmaaldrich.com]

- 3. uwo.scholaris.ca [uwo.scholaris.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine

Executive Summary

4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine is a critical sulfonamide building block frequently utilized in the development of targeted therapeutics, including AXL receptor tyrosine kinase inhibitors[1]. The synthesis relies on a highly efficient Schotten-Baumann-type nucleophilic acyl substitution, coupling 4-bromo-2-fluorobenzenesulfonyl chloride with thiomorpholine[2]. This application note details a highly optimized, self-validating protocol designed for high-yield synthesis, emphasizing moisture control, chemoselectivity, and rigorous analytical validation.

Mechanistic Rationale & Experimental Causality

The formation of the sulfonamide bond requires precise control over the reaction microenvironment to prevent competing side reactions and ensure high yields[3]. As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected:

-

Electrophile Integrity & Solvent Selection : Sulfonyl chlorides are highly susceptible to moisture, which rapidly hydrolyzes them into unreactive sulfonic acids[3]. Thus, the reaction mandates strictly anhydrous conditions. Dichloromethane (DCM) is selected as the solvent because it is aprotic, non-nucleophilic, and provides excellent solubility for both the fluorinated sulfonyl chloride and the thiomorpholine[2].

-

Base Selection (Causality) : N,N-Diisopropylethylamine (DIPEA) is selected over standard Triethylamine (TEA) or Pyridine. DIPEA’s increased steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of transient, highly reactive sulfonylammonium species that can lead to degradation or complex byproduct profiles[4].

-

Thermal Control : The initial nucleophilic attack of the secondary amine (thiomorpholine) on the electrophilic sulfur atom is highly exothermic. Conducting the dropwise addition at 0 °C suppresses the formation of di-sulfonylated byproducts and preserves the integrity of the halogens on the aromatic ring[3].

Quantitative Data: Stoichiometry and Reagents

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | 273.51 | 1.0 | 2.735 g | Electrophile |

| Thiomorpholine | 103.19 | 1.1 | 1.135 g (1.08 mL) | Nucleophile |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 1.938 g (2.61 mL) | Acid Scavenger |

| Anhydrous Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Solvent |

Workflow Visualizations

Reaction workflow for the synthesis of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine.

Step-by-step liquid-liquid extraction and purification workflow.

Self-Validating Step-by-Step Protocol

Phase 1: Preparation and Initiation

-

System Purge : Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar. Purge the flask with dry Argon or Nitrogen gas for 5 minutes to establish an inert atmosphere[2].

-

Nucleophile Solvation : Add 1.135 g (1.08 mL) of thiomorpholine and 25 mL of anhydrous DCM to the flask. Stir at 300 rpm.

-

Base Addition : Inject 1.938 g (2.61 mL) of DIPEA into the stirring solution.

-

Thermal Equilibration : Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

-

Validation Checkpoint: The solution must remain completely clear and colorless. Any cloudiness indicates moisture contamination and premature amine degradation.

-

Phase 2: Reaction Execution

-

Electrophile Preparation : In a separate dry vial, dissolve 2.735 g of 4-bromo-2-fluorobenzenesulfonyl chloride in 25 mL of anhydrous DCM[2].

-

Controlled Addition : Using an addition funnel or syringe pump, add the sulfonyl chloride solution dropwise to the main reaction flask over 20 minutes.

-

Causality: Rapid addition will cause localized heating, driving the formation of unwanted side products[3].

-

-

Propagation : Once the addition is complete, remove the ice bath. Allow the reaction to naturally warm to Room Temperature (RT) and stir for 4 to 6 hours[2].

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes solvent system. The starting sulfonyl chloride is highly UV-active and will elute with a high

. The target sulfonamide will appear as a new, distinct UV-active spot at a lower

-

Phase 3: Workup and Isolation

-

Acidic Quench : Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash with 30 mL of 1M HCl[2].

-

Validation Checkpoint: Test the aqueous layer with pH paper. It must be strongly acidic (pH 1-2). This validates that all unreacted thiomorpholine and DIPEA have been successfully protonated and partitioned into the aqueous waste.

-

-

Neutralization : Wash the organic layer with 30 mL of saturated aqueous

to neutralize any residual acid[2]. -

Dehydration : Wash the organic layer with 30 mL of brine (saturated NaCl), then transfer the organic phase to an Erlenmeyer flask. Add 2-3 grams of anhydrous Magnesium Sulfate (

) and swirl until the drying agent flows freely (indicating all water is absorbed)[2]. -

Concentration : Filter off the

and concentrate the filtrate under reduced pressure using a rotary evaporator. The product, 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine, will precipitate as an off-white to pale yellow solid.

Analytical Validation & Troubleshooting

-

Hydrolysis of Sulfonyl Chloride : If TLC shows a highly polar spot that remains at the baseline (and no product formation), the3 into 4-bromo-2-fluorobenzenesulfonic acid[3]. Solution: Discard the batch, rigorously dry all glassware, and use a fresh, unopened bottle of sulfonyl chloride.

-

Structural Confirmation : Validate the final structure using

NMR (

References

- Google Patents - WO2022246179A1 - Axl inhibitor compounds.

- BenchChem Technical Support Center - Sulfonamide Synthesis with Primary Amines.

- BenchChem Technical Support Center - Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Chemistry - A European Journal (UniBa) - Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine

Abstract & Introduction

This technical guide details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine (CAS: 1771023-89-2) as the electrophilic partner.

This substrate presents a unique set of electronic and steric features:

-

Electronic Activation: The aryl bromide is highly activated toward oxidative addition due to the combined electron-withdrawing effects of the para-sulfonyl group and the ortho-fluorine atom.

-

Chemo-selectivity Challenge: The ortho-fluorine is susceptible to Nucleophilic Aromatic Substitution (SNAr) under harsh basic conditions, requiring careful base selection.

-

Catalyst Compatibility: The thioether moiety within the thiomorpholine ring acts as a potential "soft" ligand that can competitively bind Palladium, necessitating the use of robust, chelating phosphine ligands to maintain catalytic turnover.

This protocol is designed to maximize yield while suppressing defluorination and catalyst poisoning.

Chemical Properties & Handling[1][2][3][4]

| Property | Specification |

| IUPAC Name | 4-(4-bromo-2-fluorobenzenesulfonyl)thiomorpholine |

| Molecular Weight | 340.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, THF; Low solubility in Water, Hexanes |

| Stability | Stable under ambient conditions; Store under inert atmosphere recommended |

| Hazards | Irritant (Skin/Eye); Avoid inhalation of dust |

Critical Reaction Parameters

Ligand Selection (The "Sulfur Effect")

The thiomorpholine sulfur atom is distal to the reaction center but remains a potential catalyst poison. Monodentate ligands (e.g., PPh3) may dissociate, allowing the sulfur to coordinate with the Pd center and arrest the cycle.

-

Recommendation: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky Buchwald ligands like XPhos . These bind tightly to Pd, preventing displacement by the thiomorpholine sulfur.

Base Selection (Avoiding SNAr)

The ortho-fluorine is activated. Strong bases (e.g., KOtBu, NaH) or high temperatures (>100°C) can lead to the displacement of the fluorine by the solvent or the base itself.

-

Recommendation: Use mild inorganic bases such as K2CO3 or K3PO4 .

Solvent Systems

-

Preferred: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water (10:1). The presence of water is crucial for the transmetallation step in Suzuki couplings involving inorganic bases.

Experimental Protocols

Standard Protocol (High-Throughput Compatible)

Scale: 1.0 mmol Reaction Time: 4–16 hours Temperature: 80 °C

Reagents:

-

Substrate: 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine (340 mg, 1.0 mmol)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 mmol)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (41 mg, 0.05 mmol, 5 mol%)

-

Base: K2CO3 (414 mg, 3.0 mmol)

-

Solvent: 1,4-Dioxane (8 mL) / Water (2 mL) (Degassed)

Step-by-Step Procedure:

-

Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , Base , and Catalyst .

-

Note: Weigh the catalyst last or add it as a stock solution to minimize air exposure.

-

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times (Balloon method or Schlenk line).

-

Solvent Addition: Syringe in the degassed Dioxane and Water.

-

Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (≥800 RPM) to ensure mixing of the biphasic system.

-

Monitoring: Monitor by LC-MS or TLC after 2 hours.

-

Target: Disappearance of starting bromide (m/z 340/342 pattern).

-

Watch for: Hydrolysis of the sulfonamide (rare) or SNAr products (M+Nu).

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Optimization Table

| Condition Set | Catalyst | Ligand | Base | Solvent | Temp | Application |

| A (Standard) | Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 80°C | General Aryl Boronic Acids |

| B (Challenging) | Pd2(dba)3 | XPhos | K3PO4 | Toluene/H2O | 100°C | Sterically hindered or Heteroaryl Boronic Acids |

| C (Mild) | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 60°C | Highly activated/Unstable Boronic Acids |

Visualizations

Experimental Workflow

Caption: Logical workflow for the Suzuki coupling of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine.

Mechanistic Insight & Electronic Effects

Caption: Catalytic cycle highlighting the electronic activation of the substrate and potential side reactions.

Troubleshooting & Self-Validation

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (Sulfur) | Switch to Pd(dppf)Cl2 or increase catalyst loading to 10 mol%. Ensure solvent is degassed. |

| SNAr Product Detected | Base too strong / Temp too high | Switch from K3PO4 to K2CO3 or NaHCO3. Lower temp to 60°C. |

| Protodeboronation | Unstable Boronic Acid | Use dry solvents (anhydrous DMF) with anhydrous base (Cs2CO3), or switch to Boronic Ester (Pinacol). |

| Homocoupling (Ar-Ar) | Oxygen leak | Re-degas solvents and ensure strict inert atmosphere. |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[3] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (General reference for electron-deficient aryl halide coupling). Link

-

PubChem Compound Summary. "4-(4-Fluorophenyl)sulfonylmorpholine (Analogous Structure Data)." National Center for Biotechnology Information, 2023 . (Used for physicochemical property estimation).[4][5] Link

-

Sigma-Aldrich/Merck. "Product Specification: 4-(4-Bromophenyl)thiomorpholine derivatives." (General handling and safety data for thiomorpholine scaffolds). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 4-((4-Fluorophenyl)sulfonyl)morpholine | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reagents and Protocol for the Preparation of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine

Introduction & Mechanistic Rationale

The sulfonamide functional group is a cornerstone pharmacophore in drug discovery, frequently utilized as a metabolically stable bioisostere for amides. The target compound, 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine [1], integrates a halogenated aryl ring—primed for downstream transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2]—with a thiomorpholine ring, a versatile saturated heterocycle[3].

Causality of Experimental Choices

The most robust and scalable method to construct this sulfonamide linkage is the direct nucleophilic substitution of a sulfonyl chloride by a secondary amine[4][5].

-

Nucleophile vs. Electrophile Dynamics: Thiomorpholine acts as a potent nucleophile attacking the electrophilic sulfur of 4-bromo-2-fluorobenzenesulfonyl chloride. Because this reaction generates one equivalent of hydrochloric acid (HCl), an exogenous base is mandatory[4].

-

Base Selection: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger. Without it, the generated HCl would protonate the thiomorpholine, rendering it non-nucleophilic and prematurely stalling the reaction[6].

-

Temperature Control: The formation of the sulfonamide bond is highly exothermic. Dropwise addition of the electrophile at 0 °C minimizes localized heating, which can otherwise lead to the competitive hydrolysis of the sulfonyl chloride by trace moisture into an unreactive sulfonic acid[6].

Caption: Reaction mechanism showing nucleophilic attack and acid scavenging.

Reagents and Materials

To ensure a self-validating and high-yielding protocol, all reagents must be of high purity, and solvents must be anhydrous to prevent sulfonyl chloride hydrolysis[6].

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | Electrophile | 273.51 | 1.0 | 2.73 g |

| Thiomorpholine | Nucleophile | 103.19 | 1.1 | 1.13 g (1.08 mL) |

| Triethylamine (TEA) | Acid Scavenger | 101.19 | 1.5 | 1.52 g (2.09 mL) |

| Dichloromethane (DCM), Anhydrous | Solvent | 84.93 | N/A | 30 mL |

Experimental Protocol

This step-by-step methodology is designed to be a self-validating system, incorporating specific in-process checks and logic-driven workup steps[4].

Phase 1: Preparation and Setup

-

Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum. Rationale: Moisture exclusion is critical to prevent the formation of 4-bromo-2-fluorobenzenesulfonic acid.

-

Amine Solution: Dissolve thiomorpholine (1.13 g, 11.0 mmol) in 15 mL of anhydrous DCM under an inert atmosphere.

-

Base Addition: Add Triethylamine (1.52 g, 15.0 mmol) to the stirring solution.

-

Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Addition and Reaction

-

Electrophile Preparation: In a separate dry vial, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (2.73 g, 10.0 mmol) in 15 mL of anhydrous DCM.

-

Controlled Addition: Using a syringe pump or dropping funnel, add the sulfonyl chloride solution dropwise to the cooled amine mixture over a period of 20–30 minutes[4]. Rationale: Slow addition at 0 °C prevents thermal spikes and minimizes the formation of bis-sulfonylation byproducts.

-

Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

-

Monitoring: Stir the reaction for 2 to 4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1 v/v) until the UV-active sulfonyl chloride spot is completely consumed.

Phase 3: Workup and Isolation

-

Quenching: Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

-

Selective Extraction: Extract the organic layer and wash sequentially with:

-

1M Aqueous HCl (20 mL): Protonates and extracts unreacted thiomorpholine and TEA into the aqueous layer.

-

Saturated Aqueous NaHCO₃ (20 mL): Neutralizes any residual acid in the organic phase, preventing acid-catalyzed degradation during concentration.

-

Brine (20 mL): Pre-dries the organic layer and breaks any formed emulsions.

-

-

Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification

-

Refinement: Purify the crude solid via flash column chromatography on silica gel (eluting with a gradient of 10-30% Ethyl Acetate in Hexanes) or by recrystallization from hot ethanol to afford pure 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine as a crystalline solid.

Caption: Experimental workflow for the synthesis of the target sulfonamide.

Troubleshooting and Optimization

Even in highly optimized systems, deviations can occur. The following matrix provides causality-based solutions for common synthetic issues[6][7].

| Observation | Potential Cause | Optimization / Solution |